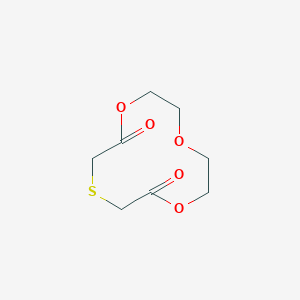
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixtThis compound is a mixture of L-Glutamine,N2-(phenylacetyl)-,monosodium salt and sodium benzeneacetate, which are known for their stability and solubility at physiological pH levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine,N2-(phenylacetyl)-,monosodium salt involves the reaction of L-Glutamine with phenylacetic acid under specific conditions to form the N2-(phenylacetyl) derivative. This derivative is then converted to its monosodium salt form. Sodium benzeneacetate is prepared separately through the neutralization of benzeneacetic acid with sodium hydroxide. The two compounds are then mixed to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases mediated by G-protein coupled receptors (GPCR), particularly in the central nervous system and cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate exerts its effects involves interaction with specific molecular targets and pathways. It is known to interact with GPCRs, influencing various cellular signaling pathways. This interaction can modulate physiological processes, making it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
L-Glutamine,N2-(phenylacetyl)-,monosodium salt: A component of the mixture with similar properties.
Sodium benzeneacetate: Another component of the mixture with distinct chemical characteristics.
Novobiocin-tetracycline mixture: A different compound with unique applications and properties.
Uniqueness
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate stands out due to its stability, solubility at physiological pH, and potential therapeutic applications. Its ability to interact with GPCRs and modulate cellular signaling pathways makes it a unique compound with promising research and industrial applications .
特性
分子式 |
C21H24N2Na2O5 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
disodium;(2S)-5-amino-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate |
InChI |
InChI=1S/C13H18N2O3.C8H8O2.2Na/c14-8-4-7-11(13(17)18)15-12(16)9-10-5-2-1-3-6-10;9-8(10)6-7-4-2-1-3-5-7;;/h1-3,5-6,11H,4,7-9,14H2,(H,15,16)(H,17,18);1-5H,6H2,(H,9,10);;/q;;2*+1/p-2/t11-;;;/m0.../s1 |
InChIキー |
PQUMHFFDIAZNPG-XVSRHIFFSA-L |
異性体SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CCCN)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCCN)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


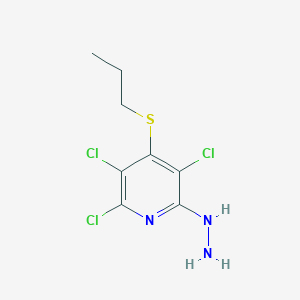
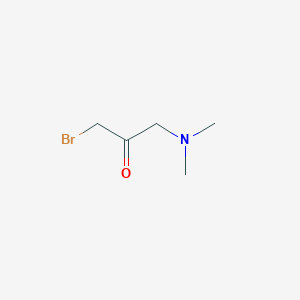

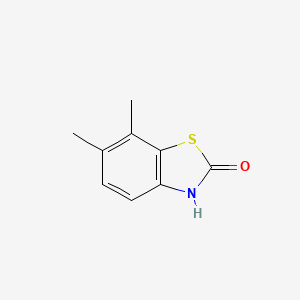

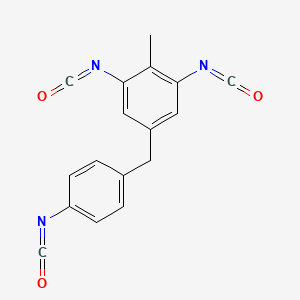
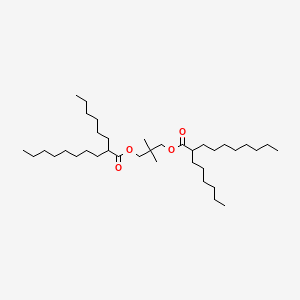
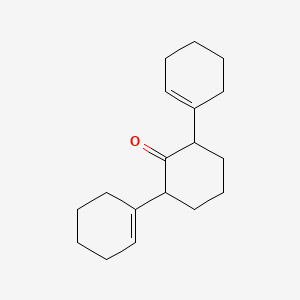
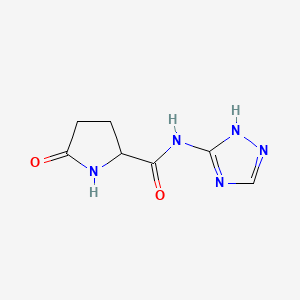
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
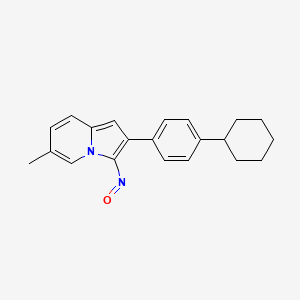
![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
